molecular formula C9H11NO B2555038 3-Methyl-2-(prop-2-en-1-yloxy)pyridine CAS No. 2195954-16-4

3-Methyl-2-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2555038
CAS No.: 2195954-16-4
M. Wt: 149.193
InChI Key: BEMNLNBOUWYNAO-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-en-1-yloxy)pyridine is a chemical compound of interest in organic chemistry and pharmaceutical research. This molecule features a pyridine ring, a common nitrogen-containing heterocycle, which is functionalized with a methyl group and an allyl ether side chain. The allyloxy group (prop-2-en-1-yloxy) is a versatile synthetic handle, making this compound a potential building block for further chemical transformations. Pyridine derivatives are fundamental structures in medicinal chemistry and materials science. The specific substitution pattern on the pyridine ring in this compound suggests its utility as a precursor or intermediate in the synthesis of more complex molecules. Researchers can employ this compound in various reactions, leveraging the reactivity of the ether linkage and the alkene group for constructing molecular libraries. It is strictly for use in a controlled laboratory environment by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNLNBOUWYNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine typically involves the alkylation of 3-methyl-2-hydroxypyridine with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the allyloxy group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and allyloxy derivatives.

Scientific Research Applications

3-Methyl-2-(prop-2-en-1-yloxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key pyridine derivatives structurally related to 3-methyl-2-(prop-2-en-1-yloxy)pyridine, highlighting substituent effects and inferred properties:

Compound Name Substituents Key Structural Features Hypothesized Properties/Effects
This compound Methyl (C3), propenyloxy (C2) Ether linkage with allyl chain Moderate lipophilicity; potential for Diels-Alder reactivity
3-Methyl-2-(2'-methoxyphenyl)pyridine (27) Methyl (C3), 2'-methoxyphenyl (C2) Aromatic methoxy group Increased steric bulk; potential π-π interactions
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Chloro (C2), methyl (C5), propargyl alcohol Polar propargyl alcohol, halogen substituent Enhanced hydrogen bonding; higher polarity
(3-Methylpyridin-2-yl)methanamine•HCl Methyl (C3), aminomethyl (C2) Primary amine hydrochloride salt High water solubility; basic character
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride Methyl (C3), pyrrolidine (C2) Nitrogen-containing heterocycle Enhanced solubility in acidic media

Key Observations:

Substituent Reactivity :

  • The propenyloxy group in the target compound contrasts with the methoxyphenyl group in Compound 27 . While both are ethers, the allyl chain in the former may enable cycloaddition reactions absent in the latter.
  • Propargyl alcohol substituents (e.g., in 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol) introduce hydroxyl groups capable of hydrogen bonding, which could increase melting points compared to the allyloxy ether .

Solubility and Basicity :

  • Compounds with amine or pyrrolidine substituents (e.g., (3-Methylpyridin-2-yl)methanamine•HCl) exhibit higher polarity and solubility in aqueous or acidic environments due to protonation . In contrast, the propenyloxy group’s ether linkage likely reduces water solubility.

Biological Activity

3-Methyl-2-(prop-2-en-1-yloxy)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, as well as insights from relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group at the third position and an allyloxy group at the second position. The presence of the allyloxy group introduces unsaturation, which may enhance its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

2. Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in models of breast and gastric cancers. The mechanism is thought to involve modulation of key signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in breast and gastric cancer cell lines

Case Study: Anticancer Efficacy

In a study evaluating various novel compounds for their anticancer properties, this compound was included in a screening panel. The results indicated that it significantly reduced cell viability in HER2-overexpressing cancer cells, demonstrating potential as a therapeutic agent in targeted cancer therapies. The compound's IC50 values were notably lower than those of standard chemotherapeutics, suggesting enhanced potency.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity. The allyloxy group can facilitate hydrogen bonding or hydrophobic interactions, enhancing the compound's binding affinity.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the compound's efficacy and safety in living organisms.
  • Mechanistic Studies : To better understand how this compound interacts with cellular targets.
  • Structural Modifications : To explore derivatives that may enhance biological activity or reduce toxicity.

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